

Spectroscopic Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Amino-1-(4-hydroxyphenyl)ethanone

Cat. No.: B1581469

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as p-hydroxy-alpha-aminoacetophenone, is a valuable intermediate in the synthesis of various pharmaceutical compounds, including adrenergic agonists. Its chemical structure, featuring a primary amine, a ketone, and a phenol group, makes it a versatile building block for drug discovery and development. This document provides a detailed overview of the spectroscopic analysis of this compound, including protocols for its characterization and a summary of its key spectral data. While a complete set of experimentally-verified spectra for the free base is not readily available in the public domain, this note compiles available data for its hydrochloride salt and provides expected values based on the analysis of structurally similar compounds.

Physicochemical Properties

Basic information about **2-Amino-1-(4-hydroxyphenyl)ethanone** and its commonly used hydrochloride salt is summarized below.

Property	2-Amino-1-(4-hydroxyphenyl)ethanone	2-Amino-1-(4-hydroxyphenyl)ethanone HCl
Molecular Formula	C ₈ H ₉ NO ₂	C ₈ H ₁₀ ClNO ₂
Molecular Weight	151.16 g/mol	187.62 g/mol [1]
Appearance	-	White crystalline solid[1]
Solubility	-	Soluble in water and polar organic solvents[1]
CAS Number	6333-46-6	19745-72-3[1]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **2-Amino-1-(4-hydroxyphenyl)ethanone** and its derivatives.

UV-Visible Spectroscopy

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Notes
Methanol	~278	-	Expected $\pi \rightarrow \pi^*$ transition of the substituted benzene ring.
Water	~275	-	Slight hypsochromic shift may be observed in polar solvents.

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Phenol)	3400-3200	Broad, Strong
N-H (Primary Amine)	3400-3250	Medium (two bands)
C-H (Aromatic)	3100-3000	Medium to Weak
C-H (Aliphatic)	3000-2850	Medium to Weak
C=O (Ketone)	1680-1665	Strong
C=C (Aromatic)	1600-1450	Medium to Weak
C-N (Amine)	1250-1020	Medium
C-O (Phenol)	1260-1180	Strong

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.80	s	1H	Phenolic -OH
~8.20	br s	2H	Amino -NH ₂
7.85	d	2H	Aromatic (ortho to C=O)
6.90	d	2H	Aromatic (meta to C=O)
4.10	s	2H	Methylene -CH ₂ -

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~195	Carbonyl C=O
~162	Aromatic C-OH
~131	Aromatic CH (ortho to C=O)
~128	Aromatic C (ipso to C=O)
~115	Aromatic CH (meta to C=O)
~45	Methylene -CH ₂ -

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Mass Spectrometry

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
ESI	152.07	135 (M-NH ₃) ⁺ , 121 (M-CH ₂ NH ₂) ⁺ , 93 (C ₆ H ₅ O) ⁺

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

This protocol is adapted from established synthetic routes for related aminoketones.

Materials:

- Phenol
- Aminoacetonitrile hydrochloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry hydrogen chloride (HCl) gas

- Ethylene dichloride (solvent)
- Hydrochloric acid (concentrated)
- Water
- Standard laboratory glassware and equipment

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend anhydrous aluminum chloride in ethylene dichloride.
- Add phenol to the suspension and stir the mixture.
- Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the temperature between 30-40°C.
- Add aminoacetonitrile hydrochloride portion-wise to the reaction mixture.
- Continue stirring at 35-45°C for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The product will precipitate as the hydrochloride salt.
- Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Amino-1-(4-hydroxyphenyl)ethanone** hydrochloride.

Workflow for Synthesis and Purification:



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Synthesis and purification workflow.

Protocol 2: Spectroscopic Characterization

1. UV-Visible Spectroscopy

- Instrument: A standard double-beam UV-Vis spectrophotometer.
- Solvent: Methanol or Ethanol (spectroscopic grade).
- Procedure:
 - Prepare a dilute solution of the compound (e.g., 10^{-5} M).
 - Record the spectrum from 200 to 400 nm against a solvent blank.
 - Identify the wavelength of maximum absorbance (λ_{max}).

2. Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
- Procedure:
 - Acquire the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands for the functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 or 500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated methanol (CD₃OD).
- Procedure:

- Dissolve a few milligrams of the sample in the deuterated solvent.
- Acquire ^1H and ^{13}C NMR spectra.
- Process the spectra and assign the signals to the respective nuclei.

4. Mass Spectrometry

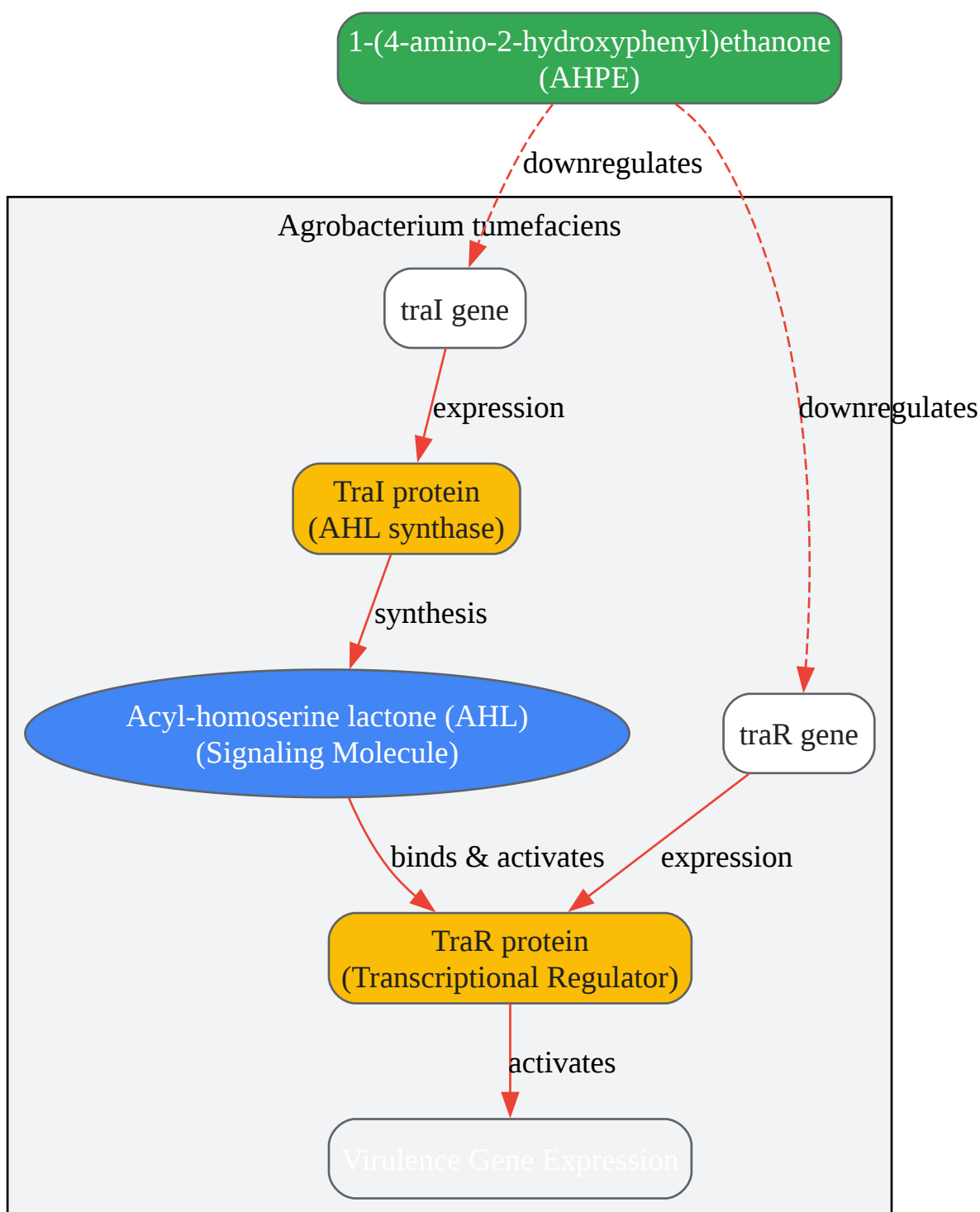
- Instrument: Mass spectrometer with Electrospray Ionization (ESI) source.
- Procedure:
 - Dissolve the sample in a suitable solvent (e.g., methanol).
 - Infuse the solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Perform fragmentation analysis (MS/MS) if required to confirm the structure.

Application in Drug Development: A Case Study with a Structural Isomer

While direct signaling pathway information for **2-Amino-1-(4-hydroxyphenyl)ethanone** is limited, a study on its structural isomer, 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE), has demonstrated its potential as a quorum sensing (QS) inhibitor in the bacterium *Agrobacterium tumefaciens*. This provides a valuable insight into the potential biological activities of this class of compounds.

Quorum Sensing Inhibition by AHPE:

AHPE has been shown to interfere with the *tral/traR* QS system in *A. tumefaciens*. This system regulates the expression of virulence genes. The proposed mechanism involves the downregulation of the expression of *tral* (the autoinducer synthase) and *traR* (the transcriptional regulator), rather than competing with the signaling molecule.



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Proposed mechanism of quorum sensing inhibition by AHPE.

This example illustrates how compounds like **2-Amino-1-(4-hydroxyphenyl)ethanone** can be explored for their potential to modulate bacterial communication and virulence, a promising avenue in the development of new antimicrobial agents.

Conclusion

The spectroscopic analysis of **2-Amino-1-(4-hydroxyphenyl)ethanone** is crucial for its quality control and for its application in synthetic and medicinal chemistry. This document provides a foundational guide for researchers, offering protocols for its synthesis and characterization, along with a summary of its key spectral features. The exploration of the biological activities of its isomers opens up exciting possibilities for the development of novel therapeutics based on this chemical scaffold. Further research to obtain and publish a complete, experimentally verified spectroscopic dataset for the free base is highly encouraged.

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References

- 1. rsc.org [rsc.org]
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